2-Benzyl-1,2,4-oxadiazolidine-3,5-dione
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Overview
Description
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione is a heterocyclic compound with the molecular formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . This compound is part of the oxadiazolidine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,4-oxadiazolidine-3,5-dione typically involves the cyclization of O-acylamidoximes. This process is preceded by the acylation of amidoximes with carboxylic acids or their derivatives such as esters, anhydrides, or acid halides . The cyclization can be carried out in the presence of reagents like N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and N,N’-carbonyldiimidazole (CDI) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxadiazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazolidines, amine derivatives, and oxadiazole derivatives .
Scientific Research Applications
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,4-oxadiazolidine-3,5-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione can be compared with other similar compounds, such as:
- 2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione
- 2-(3-aminopropyl)-1,2,4-oxadiazolidine-3,5-dione
- 2-(4-bromophenyl)-1,2,4-oxadiazolidine-3,5-dione
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and applications .
Properties
CAS No. |
189640-61-7 |
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Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-benzyl-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C9H8N2O3/c12-8-10-9(13)14-11(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13) |
InChI Key |
BKNQIORDYCCANN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)NC(=O)O2 |
Origin of Product |
United States |
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